molecular formula C12H15NO2 B14888709 cis-6-Phenyl-piperidine-2-carboxylic acid

cis-6-Phenyl-piperidine-2-carboxylic acid

Cat. No.: B14888709
M. Wt: 205.25 g/mol
InChI Key: XMXVAHHWCXAWGE-WDEREUQCSA-N
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Description

cis-6-Phenyl-piperidine-2-carboxylic acid: is a piperidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various biologically active compounds . This compound is characterized by its unique cis-configuration, which influences its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Phenyl-piperidine-2-carboxylic acid typically involves the hydrogenation of functionalized pyridines. This process can be carried out using a rhodium oxide catalyst under mild conditions . The reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The use of a stable, commercially available rhodium compound, such as Rh2O3, has been reported to be effective for the reduction of various unprotected pyridines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic hydrogenation techniques, which are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-6-Phenyl-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts like rhodium or palladium.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-6-Phenyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. This binding can result in the modulation of biological processes, such as neurotransmission or enzyme inhibition .

Comparison with Similar Compounds

    Pipecolic acid: Another piperidine derivative with similar structural features.

    Piperidine-3-carboxamide: A related compound with a carboxamide functional group.

    5-(Methoxycarbonyl)piperidine-2-carboxylic acid: A derivative with a methoxycarbonyl group.

Uniqueness: cis-6-Phenyl-piperidine-2-carboxylic acid is unique due to its cis-configuration, which influences its stereochemistry and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans-isomers or other piperidine derivatives .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R,6S)-6-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)/t10-,11+/m0/s1

InChI Key

XMXVAHHWCXAWGE-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H](N[C@H](C1)C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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